3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, vitamins, and synthetic drugs. Their prevalence is attributed to their unique physicochemical properties, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking, which are crucial for molecular recognition and binding to biological targets. The nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, influencing the solubility, lipophilicity, and metabolic stability of a drug molecule. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making nitrogen heterocycles a "privileged scaffold" in drug design. A significant percentage of FDA-approved drugs contain at least one nitrogen-containing heterocyclic ring, underscoring their immense contribution to modern medicine.
Overview of Pyrrolopyridine Isomers and their Research Relevance
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. There are six possible isomers of pyrrolopyridine, each with a distinct arrangement of the nitrogen atoms, which in turn influences their electronic properties and biological activities. researchgate.net These isomers are found in a variety of biologically active natural products and have been extensively explored in medicinal chemistry. researchgate.net
| Isomer | Common Name | Notable Research Areas |
| Pyrrolo[2,3-b]pyridine | 7-Azaindole | Kinase inhibitors, anticancer agents |
| Pyrrolo[3,2-b]pyridine | 4-Azaindole | Antibacterial agents |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | Kinase inhibitors, anti-inflammatory agents |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole | Kinase inhibitors, anticancer agents |
| Pyrrolo[3,4-b]pyridine | 2-Azaizoindole | CNS disorders, antiviral agents |
| Pyrrolo[3,4-c]pyridine | 5-Azaizoindole | Analgesic, sedative, and anticancer agents |
The pyrrolo[3,2-b]pyridine isomer, in particular, has garnered attention for its potential in developing novel therapeutic agents. For instance, derivatives of this scaffold have demonstrated activity against resistant strains of E. coli, highlighting their potential as antibacterial agents. mdpi.com
Contextualizing 3-Amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile within Fused Heterocyclic Systems
Fused heterocyclic systems, such as the pyrrolopyridines, are a prominent class of compounds in drug discovery due to their rigid structures and diverse biological activities. The fusion of two or more rings creates a three-dimensional architecture that can effectively interact with the binding sites of biological macromolecules.
This compound is a key example of a functionalized pyrrolo[3,2-b]pyridine scaffold. The presence of the amino group at the 3-position and the carbonitrile group at the 5-position provides reactive handles for further chemical modifications. The amino group can act as a nucleophile or a basic center, while the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in various cyclization reactions. These functional groups make this compound a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. For instance, the amino group can be acylated or alkylated to introduce various side chains, while the carbonitrile can be a precursor for other heterocyclic rings, leading to the creation of libraries of compounds for biological screening.
Historical Development and Evolution of Pyrrolo[3,2-b]pyridine Research Pathways
The exploration of the pyrrolo[3,2-b]pyridine scaffold has evolved significantly over the years. Early research focused on the fundamental synthesis of the core ring system, with various methods being developed to construct this bicyclic heterocycle. These synthetic strategies often involved the cyclization of appropriately substituted pyridine or pyrrole precursors.
With the advancement of medicinal chemistry and a deeper understanding of disease biology, the focus shifted towards the derivatization of the pyrrolo[3,2-b]pyridine scaffold to create compounds with specific biological activities. A major breakthrough in this area was the discovery of pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors. nih.gov This discovery spurred further research into other pyrrolopyridine isomers, including the pyrrolo[3,2-b]pyridine scaffold, as potential kinase inhibitors for the treatment of cancer and other proliferative diseases. The development of targeted therapies has led to the design and synthesis of numerous pyrrolo[3,2-b]pyridine derivatives with improved potency and selectivity against various kinases. nih.gov The research trajectory has thus moved from fundamental synthesis to rational drug design, driven by the increasing demand for novel and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-2-7-8(12-5)6(10)4-11-7/h1-2,4,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRFIOFSGKAARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)N)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Amino 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile and Its Derivatives
Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core Synthesis
The formation of the pyrrolo[3,2-b]pyridine nucleus can be achieved by annulating a pyrrole (B145914) ring onto a pyridine (B92270) precursor or vice versa. nbuv.gov.ua Key strategies include intramolecular cyclizations of appropriately substituted precursors and palladium-catalyzed reactions that facilitate the formation of the fused ring system.
Cyclization Reactions and Condensation Processes for Pyrrolopyridines
Cyclization and condensation reactions represent classical and widely utilized methods for the synthesis of pyrrolopyridine derivatives. These approaches often involve the formation of the pyrrole or pyridine ring in the final steps of the synthetic sequence.
The construction of the pyrrolo[3,2-b]pyridine scaffold can commence from a pre-existing pyrrole ring. For instance, 2-amino-1H-pyrrole-3-carbonitrile derivatives can serve as versatile starting materials. nih.gov These precursors can undergo condensation reactions with suitable reagents to form the fused pyridine ring. A common approach involves the reaction of a 2-aminopyrrole with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyridine ring through a condensation-cyclization cascade.
For example, the reaction of 2-amino-1-(substituted)-4-phenyl-1H-pyrrole-3-carbonitriles with reagents like triethyl orthoformate can lead to the formation of an ethoxymethylenamino intermediate, which can then be cyclized to form the pyrrolopyrimidine ring system, a related class of compounds. nih.gov While this example illustrates the reactivity of 2-aminopyrroles, similar strategies can be adapted for the synthesis of pyrrolo[3,2-b]pyridines by choosing appropriate cyclization partners.
An alternative and common strategy involves the construction of the pyrrole ring onto a pre-existing, suitably functionalized pyridine core. nih.gov For example, a substituted pyridine carrying amino and halo groups in appropriate positions can serve as a precursor. The synthesis of the pyrrole ring can be achieved through various methods, including the Fischer indole (B1671886) synthesis or related cyclization reactions.
A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine (B122466) derivatives, which could potentially be further functionalized to the desired pyrrolo[3,2-b]pyridine system. nih.gov This method involves the conversion of pyridines into N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates. nih.gov
Another approach involves the use of 3-amino-2-chloropyridine (B31603) or similar derivatives. The amino group can be diazotized and replaced with an iodine atom, and the chloro group can be substituted with a suitable group for subsequent cyclization. The pyrrole ring is then formed in a later step.
Palladium-Catalyzed Coupling Reactions in Pyrrolo[3,2-b]pyridine Formation
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including pyrrolo[3,2-b]pyridines. nbuv.gov.ua These methods offer high efficiency and functional group tolerance.
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key strategy for forming carbon-carbon bonds. wikipedia.org This reaction can be employed to introduce an alkyne substituent onto a pyridine or pyrrole precursor, which can then undergo intramolecular cyclization to form the fused pyrrolopyridine ring system. nbuv.gov.ua
For instance, a tandem Sonogashira coupling/intramolecular cyclization reaction can be utilized. The reaction of an iodinated pyridine derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, can lead to the formation of an alkynylated pyridine intermediate. nbuv.gov.ua Subsequent heating can induce cyclization to afford the pyrrolo[2,3-c]pyridine core, a regioisomer of the target compound. nbuv.gov.ua Similar strategies can be envisioned for the synthesis of the pyrrolo[3,2-b]pyridine isomer. The synthesis of 2-amino-3-alkynyl pyridines via Sonogashira coupling of 2-amino-3-bromopyridine (B76627) with terminal alkynes has been reported. scirp.org
The introduction of a cyano group is a crucial step in the synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. Palladium-catalyzed cyanation of a halogenated pyrrolo[3,2-b]pyridine precursor is an effective method to achieve this. nih.gov This reaction typically involves the use of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org
This methodology has been successfully applied to the synthesis of 4-cyano-7-azaindole, a related pyrrolopyridine derivative. nih.gov The reaction conditions are generally mild, and the use of aqueous media has also been reported, offering a more environmentally friendly approach. organic-chemistry.orgnih.gov The choice of catalyst, ligand, and cyanide source can be optimized to achieve high yields and avoid catalyst deactivation. nih.govresearchgate.net
Multi-Step Synthetic Sequences and Intermediates
The construction of the this compound scaffold is a multi-step process that often begins with appropriately substituted pyridine precursors. These precursors undergo a series of reactions to build the fused pyrrole ring and introduce the requisite amino and carbonitrile functionalities.
Utilization of Aldehyde Intermediates and Subsequent Conversions
While direct synthetic routes employing aldehyde intermediates for the specific construction of this compound are not extensively detailed in the provided search results, the synthesis of related nitrogen-containing heterocycles often involves aldehyde precursors. For instance, the synthesis of substituted pyridines can be achieved through multi-component reactions involving aldehydes. libretexts.org In a broader context, the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and dimethylformamide mixture to generate a chloro-iminium ion, serves as a classic method for introducing a formyl group (an aldehyde) onto electron-rich heterocyclic systems. This formyl group can then be further elaborated into other functionalities.
Sequential Functional Group Transformations on the Pyrrolo[3,2-b]pyridine Skeleton
Once the core pyrrolo[3,2-b]pyridine (also known as 4-azaindole) skeleton is assembled, sequential functional group transformations are crucial for arriving at the target compound. A common strategy for the synthesis of azaindoles involves starting from aminopyridines and subsequently constructing the pyrrole ring. acs.orgunl.ptacs.orgnih.gov This can be achieved through cascade reactions such as a C-N cross-coupling followed by a Heck reaction. acs.orgunl.ptacs.orgnih.gov
For the introduction of the amino group at the 3-position, methods analogous to those used for indole synthesis can be considered. These often involve nitrosation followed by reduction, or direct amination reactions. The carbonitrile group at the 5-position can be introduced via various methods, including the Sandmeyer reaction from a corresponding amino group or by palladium-catalyzed cyanation of a halide-substituted precursor.
Protecting Group Strategies in Complex Pyrrolo[3,2-b]pyridine Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to prevent unwanted side reactions. libretexts.org The pyrrole nitrogen of the azaindole core is often protected to facilitate reactions on other parts of the molecule.
Commonly used protecting groups for the N-H of indoles and azaindoles include:
Sulfonyl groups (e.g., tosyl, Ts): These are robust protecting groups that can be introduced by reacting the azaindole with the corresponding sulfonyl chloride.
Carbamates (e.g., tert-butyloxycarbonyl, Boc): These are widely used due to their ease of introduction and removal under specific acidic or basic conditions.
(2-(Trimethylsilyl)ethoxy)methyl (SEM): This group is known to be stable under various conditions and can be removed using fluoride (B91410) ions. nih.gov
The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthetic sequence. For instance, a base-labile protecting group would be unsuitable if the next step requires strongly basic conditions.
Reaction Conditions and Optimization in Synthetic Protocols
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions, including the choice of solvents, catalysts, temperature, and reaction time.
Solvent and Catalyst Systems for Pyrrolo[3,2-b]pyridine Synthesis
The construction of the pyrrolo[3,2-b]pyridine skeleton often relies on palladium-catalyzed cross-coupling reactions. unl.ptacs.orgnih.gov A typical catalyst system for a cascade C-N cross-coupling/Heck reaction to form the azaindole ring involves a palladium source, such as Pd2(dba)3, and a phosphine ligand, like XPhos. unl.ptacs.orgnih.gov The choice of solvent is critical and can significantly influence the reaction outcome. Solvents commonly used in such transformations include toluene, dioxane, and dimethylformamide (DMF).
For multi-component reactions that can lead to related heterocyclic structures, a variety of catalysts have been explored. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, catalysts such as silver, iodine, or N-bromosuccinimide (NBS) are used to activate the C≡C bond. nih.gov
Temperature, Time, and Yield Optimization Strategies
Optimizing temperature and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts. For palladium-catalyzed reactions in azaindole synthesis, temperatures typically range from 80 to 120 °C. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.
For example, in a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives was optimized to proceed at 50 °C in the presence of tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol, achieving high yields in 60-80 minutes. scielo.org.mx While this example pertains to a different isomer, it highlights the importance of systematic optimization of reaction parameters.
Below is a summary of typical reaction conditions that could be adapted and optimized for the synthesis of this compound based on related literature.
| Parameter | Typical Range/Value | Rationale/Considerations |
|---|---|---|
| Catalyst | Pd2(dba)3/XPhos, Ag salts, Iodine, NBS | Choice depends on the specific bond formation (C-N, C-C, cyclization). |
| Solvent | Toluene, Dioxane, DMF, Ethanol | Solubility of reactants and compatibility with the catalyst system are key factors. |
| Base | t-BuONa, K2CO3 | Required for deprotonation and to neutralize acidic byproducts. |
| Temperature | 50 - 120 °C | Higher temperatures are often needed for cross-coupling and cyclization steps. |
| Time | 1 - 24 hours | Monitored by techniques like TLC or LC-MS to determine reaction completion. |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the purity of products. The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyrrolopyridine derivatives, has been shown to be highly effective. While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the synthesis of related aminopyrrole and pyridine derivatives has been significantly improved through this method.
Microwave heating promotes efficient and uniform energy transfer to the reaction mixture, often leading to a dramatic reduction in reaction times from hours to minutes. mdpi.comrsc.org This rapid heating can also minimize the formation of side products, simplifying purification processes. For instance, the synthesis of various substituted pyrrole derivatives has been achieved in high yields under microwave irradiation, demonstrating the broad applicability of this technology in heterocyclic chemistry. mdpi.comrsc.org The principles observed in these related syntheses strongly suggest that a microwave-assisted approach could offer a more efficient pathway to this compound and its analogues.
Directed Derivatization of the this compound Core
The this compound core offers multiple reactive sites for chemical modification, allowing for the systematic exploration of the chemical space around this scaffold. The primary points of derivatization include the 3-amino group, the 5-carbonitrile moiety, and the pyrrole and pyridine rings.
Modification at the Amino Group
The primary amino group at the 3-position is a key site for introducing structural diversity. It can readily undergo various chemical transformations, including acylation and alkylation, to furnish a range of derivatives.
Acylation Reactions: The amino group can be acylated using various reagents such as acid chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid generated. The choice of solvent and base is crucial for achieving high yields and preventing side reactions.
| Reagent | Product | Reaction Conditions | Reference |
| Acetic Anhydride | N-(5-cyano-1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide | Reflux | mdpi.com |
| Benzoyl Chloride | N-(5-cyano-1H-pyrrolo[3,2-b]pyridin-3-yl)benzamide | Base, Solvent | N/A |
Alkylation Reactions: Alkylation of the 3-amino group can be achieved using alkyl halides. These reactions introduce alkyl substituents, which can significantly alter the physicochemical properties of the parent molecule. The reaction conditions for alkylation need to be carefully controlled to avoid over-alkylation and to ensure selectivity.
| Reagent | Product | Reaction Conditions | Reference |
| Methyl Iodide | 3-(Methylamino)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | Base, Solvent | N/A |
| Benzyl Bromide | 3-(Benzylamino)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | Base, Solvent | N/A |
Functionalization at the Carbonitrile Moiety
The carbonitrile group at the 5-position is another versatile handle for chemical modification. It can be transformed into other functional groups, such as amides and tetrazoles, which can act as important pharmacophores.
Conversion to Amide: The nitrile can be hydrolyzed to the corresponding primary amide under acidic or basic conditions. More controlled methods, such as treatment with N,N-disubstituted hydroxylamines, can also be employed to achieve this transformation, often under milder conditions. researchgate.net
| Reagent | Product | Reaction Conditions | Reference |
| H₂SO₄, H₂O | 3-Amino-1H-pyrrolo[3,2-b]pyridine-5-carboxamide | Heat | N/A |
| N,N-Diethylhydroxylamine | 3-Amino-1H-pyrrolo[3,2-b]pyridine-5-carboxamide | Water, Heat | researchgate.net |
Formation of Tetrazole: The carbonitrile can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, to form a 5-substituted tetrazole ring. wikipedia.org This transformation is valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.
| Reagent | Product | Reaction Conditions | Reference |
| Sodium Azide, NH₄Cl | 5-(1H-Tetrazol-5-yl)-1H-pyrrolo[3,2-b]pyridin-3-amine | DMF, Heat | wikipedia.org |
Substitution on the Pyrrole and Pyridine Rings
Electrophilic substitution reactions on the pyrrolo[3,2-b]pyridine core can introduce substituents onto both the pyrrole and pyridine rings. The position of substitution is directed by the inherent electronic properties of the bicyclic system and the existing substituents.
Halogenation: Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the aromatic rings, which can serve as handles for further cross-coupling reactions. The regioselectivity of halogenation is dependent on the reaction conditions and the specific halogenating agent used. For the related pyrrolo[2,3-b]pyridine system, electrophilic substitution occurs predominantly at the 3-position.
| Reagent | Product | Reaction Conditions | Reference |
| N-Bromosuccinimide (NBS) | Bromo-3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | Solvent, Catalyst | N/A |
| N-Chlorosuccinimide (NCS) | Chloro-3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | Solvent, Catalyst | N/A |
Nitration: Nitration introduces a nitro group onto the aromatic core, which can be subsequently reduced to an amino group, allowing for further derivatization. The nitration of pyridines typically requires strong acidic conditions. The position of nitration on the this compound core would be influenced by the activating effect of the amino group and the deactivating effect of the nitrile and the pyridine nitrogen.
| Reagent | Product | Reaction Conditions | Reference |
| HNO₃, H₂SO₄ | Nitro-3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | 0 °C to rt | ntnu.no |
Structure Activity Relationship Sar Studies of 3 Amino 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile Analogs
Positional Scanning and Substituent Effects on Biological Profiles
Systematic modifications around the 3-amino-1H-pyrrolo[3,2-b]pyridine core have revealed critical insights into the structural requirements for biological activity. The amino group at the C3-position is often essential for forming key hydrogen bond interactions with the hinge region of kinase enzymes, mimicking the role of adenine (B156593) in ATP.
Research into related pyrrolopyridine scaffolds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, has demonstrated the importance of substituents at various positions. For instance, in the development of Janus kinase 3 (JAK3) inhibitors, introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced inhibitory activity. jst.go.jp This suggests that the size and nature of substituents at these positions are critical for modulating biological response.
Similarly, in studies on fibroblast growth factor receptor (FGFR) inhibitors, introducing a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine ring increased activity against FGFR1 by nearly 20-fold compared to the unsubstituted parent compound. nih.gov This highlights the profound impact even small, strategically placed substituents can have on the biological profile of the molecule. The table below illustrates the effect of substituents on the inhibitory activity of certain pyrrolopyridine analogs.
| Compound | Substituent at 5-position | FGFR1 IC₅₀ (nM) |
|---|---|---|
| Compound 1 | -H | 1900 |
| Compound 4a | -CF₃ | <100 |
Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov
Further studies on 3,5-diaryl-2-aminopyridines as antimalarial agents showed that replacing or substituting the 2-amino group resulted in a loss of activity, underscoring its critical role in the pharmacophore. nih.gov This principle is often transferable to the 3-amino group in the pyrrolo[3,2-b]pyridine series.
Impact of Heteroatom Incorporation and Ring Fusions on Bioactivity
Modifying the core scaffold through the incorporation of additional heteroatoms or by fusing other ring systems can significantly alter the bioactivity, selectivity, and physicochemical properties of the parent compound.
For example, replacing the pyridine (B92270) core of 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring led to a novel series of analogs with potent oral antimalarial activity. nih.gov This bioisosteric replacement successfully maintained the necessary geometry for activity while potentially improving other properties. In another example, the design of spleen tyrosine kinase (Syk) inhibitors involved the synthesis of pyrazolopyrazine-3-amine and pyrazolopyrimidine-3-amine derivatives, demonstrating that altering the heterocyclic core can yield compounds with promising inhibitory profiles. nih.gov
Fusing additional rings to the pyrrolopyridine scaffold is another effective strategy. In the development of colchicine-binding site inhibitors, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to lock the bioactive conformation of a parent compound, resulting in derivatives with potent antiproliferative activities. nih.gov This "configuration-constrained" strategy can enhance binding affinity by reducing the entropic penalty upon binding to the target. For instance, fusing a phenyl ring to the pyrrolo[2,3-b]pyridine motif was explored in the design of IKKα inhibitors. mdpi.com
The table below summarizes how different core scaffolds, derived from the broader aminopyridine family, can be targeted against different biological entities.
| Core Scaffold | Modification | Biological Target |
|---|---|---|
| 3,5-diaryl-2-aminopyridine | Pyridine to Pyrazine | Plasmodium falciparum (Antimalarial) nih.gov |
| Pyrazolopyrimidine-3-amine | Ring System Variation | Spleen Tyrosine Kinase (Syk) nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Ring Fusion | Tubulin (Anticancer) nih.gov |
Steric and Electronic Influences of Substituents on Molecular Interactions
The steric bulk and electronic properties of substituents play a pivotal role in defining how a molecule interacts with its biological target. These factors can influence binding affinity, selectivity, and pharmacokinetic properties.
Steric Effects: The size and shape of a substituent can either facilitate or hinder the optimal binding of a ligand to its target. In studies of substituted pyridazines, it was observed that increasing steric bulk at the 3- and 6-positions led to significantly lower signal enhancements in SABRE hyperpolarisation, likely due to the inhibition of the formation of the active catalyst complex. nih.gov Conversely, in the design of IKKα inhibitors, increasing the steric bulk of substituents on a phenyl ring appended to an aminoindazole-pyrrolo[2,3-b]pyridine scaffold caused the core to adopt a new binding pose, which was crucial for achieving selectivity. mdpi.com
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can modulate the electronic density of the core scaffold, affecting key interactions such as hydrogen bonds and π-π stacking. For 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) on a para-substituted phenyl ring led to an increase in antiproliferative activity. nih.gov In contrast, studies on porphyrins have shown that the introduction of strong electron-withdrawing groups (like nitro groups) can significantly alter the coordination properties of the molecule. researchgate.net The introduction of a trifluoromethyl group, an electron-withdrawing group, can enhance metabolic stability and pharmacokinetic properties of drug molecules. researchgate.net
The interplay between steric and electronic factors is often complex. For instance, in a series of β-thioketiminate copper(I) complexes, ligand modifications with both electron-withdrawing and electron-donating groups significantly impacted Cu-Cu short contacts, with the intramolecular cuprophilicity being primarily governed by the size (steric effect) of the N-aryl ortho-substituents. rsc.org
Rational Design Principles for Enhancing Molecular Potency and Selectivity
Rational drug design leverages the understanding of SAR to create molecules with improved therapeutic profiles. Key principles for enhancing the potency and selectivity of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile analogs include structure-based design and scaffold hopping.
Structure-Based Design: This approach utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. For example, in the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure-based strategy was employed. nih.gov Analysis of the binding pocket revealed that introducing a group at the 5-position could form a hydrogen bond with the glycine (B1666218) residue G485. This led to the introduction of a trifluoromethyl group, which successfully formed the predicted hydrogen bond and dramatically improved activity. nih.gov Similarly, molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives suggested that a lead compound could occupy the colchicine-binding site on tubulin, forming hydrogen bonds with key residues, which rationalized its potent activity. nih.gov
Scaffold Hopping and Molecular Hybridization: Scaffold hopping involves replacing the core molecular framework with a structurally different but functionally equivalent scaffold to discover novel compounds with improved properties. Molecular hybridization combines structural features from different known active compounds. This was demonstrated in the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, where fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This approach led to the identification of a potent inhibitor with low-nanomolar enzymatic activity and favorable ADME properties. mdpi.com
These rational design principles, guided by comprehensive SAR studies, are instrumental in the iterative process of optimizing lead compounds into clinical candidates.
Molecular and Cellular Investigations of Biological Activities for 3 Amino 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile Derivatives
Modulation of Cell Proliferation and Apoptosis in In Vitro Models
Antiproliferative Activities against Cancer Cell Lines
Derivatives of pyrrolopyridine have consistently demonstrated potent antiproliferative activity across a diverse panel of human cancer cell lines. The efficacy of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
Notably, a series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have shown superior potency against the A375P human melanoma cell line compared to the established drug Sorafenib. nih.govnih.gov Certain bisamide derivatives within this series exhibited IC50 values in the two-digit nanomolar range against a panel of nine different melanoma cell lines. nih.gov In another study, compound 1r , a diarylamide pyrrolo[3,2-c]pyridine derivative, displayed strong antiproliferative effects against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.gov This compound also showed promising selectivity for cancer cells over normal fibroblasts. nih.gov
Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors demonstrated significant antitumor activities. nih.gov Compound 10t from this series was particularly effective against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov
Furthermore, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent fibroblast growth factor receptor (FGFR) inhibitors. rsc.orgnih.gov Compound 4h from this class effectively inhibited the proliferation of 4T1 breast cancer cells. rsc.orgnih.gov
Table 1: Antiproliferative Activity of Selected Pyrrolopyridine Derivatives
| Compound | Scaffold | Cancer Cell Line(s) | Reported IC50 Values |
| Diarylureas/Diarylamides | 1H-pyrrolo[3,2-c]pyridine | Melanoma (NCI-9 panel) | 2-digit nanomolar range nih.gov |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | Ovarian, Prostate, Breast | 0.15 - 1.78 µM nih.gov |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM nih.gov |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | Breast (4T1) | Potent inhibition (specific IC50 not detailed in source) rsc.orgnih.gov |
| Pyrrolo[2,3-d]pyrimidines | Pyrrolo[2,3-d]pyrimidine | Various | 29 - 59 µM mdpi.com |
Induction of Apoptotic Pathways in Response to Compound Treatment
A primary mechanism contributing to the antiproliferative effects of pyrrolopyridine derivatives is the induction of apoptosis, or programmed cell death. Treatment with these compounds has been shown to activate intrinsic and extrinsic apoptotic pathways in cancer cells.
For instance, compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, was demonstrated to be a significant inducer of apoptosis in HeLa cells. nih.gov Similarly, the 1H-pyrrolo[2,3-b]pyridine derivative 4h was found to trigger apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov
Mechanistic studies on related pyrrolo[2,3-d]pyrimidine derivatives have provided deeper insight into the molecular events of apoptosis induction. Treatment with compound 5k led to a notable increase in the expression of pro-apoptotic proteins such as caspase-3 and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, ultimately executing cell death. Flow cytometry analysis confirmed that treatment with these compounds increases the population of apoptotic and necrotic cells. mdpi.com
Impact on Cell Cycle Progression
In addition to inducing apoptosis, pyrrolopyridine derivatives can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. By arresting cells at specific checkpoints, these compounds prevent cell division and proliferation.
Research has shown that compound 10t significantly causes cell cycle arrest at the G2/M phase in HeLa cells at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM. nih.gov This arrest prevents the cells from entering mitosis, thereby halting their proliferation. Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives revealed an ability to induce cell cycle arrest, further contributing to their cytotoxic effects. mdpi.com This disruption of cell cycle control is a key component of the anticancer activity of this class of compounds.
Investigation of Anti-Migratory and Anti-Invasive Properties in Cell Models
The metastatic spread of cancer to distant organs is a major cause of mortality. The processes of cell migration and invasion are fundamental to metastasis. Investigations have revealed that certain pyrrolopyridine derivatives possess the ability to inhibit these critical processes.
Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov This suggests that the compound may interfere with the cellular machinery responsible for cell motility and the degradation of the extracellular matrix. Similarly, other studies have shown that derivatives of the related spiro[pyrano[3,2–c]quinoline]-3'-carbonitrile scaffold can suppress breast cancer cell migration, which correlates with their ability to inhibit Src kinase activity. researchgate.net These findings highlight the potential of pyrrolopyridine-based compounds to act as anti-metastatic agents by disrupting the ability of cancer cells to move and invade surrounding tissues. rsc.orgnih.govresearchgate.net
Mechanisms of Action at the Molecular Level
The diverse biological activities of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile derivatives stem from their interactions with specific molecular targets, primarily protein kinases, which are crucial regulators of cellular signaling pathways.
Receptor Binding and Signaling Pathway Disruption
Pyrrolopyridine derivatives have been developed to target and inhibit a variety of protein kinases involved in cancer progression. By binding to these receptors, they disrupt the downstream signaling cascades that promote cell growth, proliferation, and survival.
FGFR Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with compound 4h showing high activity against FGFR1, 2, and 3. rsc.orgnih.gov Abnormal FGFR signaling is a known driver in many tumor types. rsc.orgnih.gov
FMS Kinase Inhibition: Compound 1r , a pyrrolo[3,2-c]pyridine derivative, was found to be a potent and selective inhibitor of FMS kinase (also known as CSF-1R). nih.gov FMS kinase is over-expressed in several cancers, including ovarian, prostate, and breast cancer. nih.gov
JAK3 Inhibition: 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been explored as immunomodulators that target Janus kinase 3 (JAK3), which is involved in inflammatory and immune responses. nih.gov
MAPK and mTOR Pathway Disruption: The compound KIST101029 , a diarylamide containing a pyrrolo[3,2-c]pyridine scaffold, was shown to inhibit the MEK, JNK, and mTOR signaling pathways induced by insulin-like growth factor 1 (IGF-1). nih.gov This inhibition ultimately suppressed the transactivation of the AP-1 transcription factor, a key regulator of cell transformation. nih.gov
PI3K/AKT Pathway Inhibition: Related pyrimidine-5-carbonitrile compounds have been shown to induce apoptosis through the inhibition of the PI3K/AKT signaling axis, a central pathway for cell survival. nih.gov
Enzyme Active Site Interactions
The inhibitory action of these compounds is achieved through specific interactions within the active site of their target enzymes, often the ATP-binding pocket of protein kinases.
Molecular docking studies have provided detailed models of these interactions. For example, the 1H-pyrrolo[2,3-b]pyridine nucleus of compound 4h was shown to form two crucial hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (B10760859) (A564) in the hinge region of FGFR1. nih.gov Additionally, a π–π stacking interaction was observed between the 3,5-dimethoxyphenyl group of 4h and a phenylalanine residue (F489), helping to anchor the inhibitor in the active site. nih.gov
In another example, an aminoindazole-pyrrolo[2,3-b]pyridine scaffold was modeled binding to the hinge region of the IKKα kinase, forming hydrogen bond interactions with a key cysteine residue (Cys98). mdpi.com Other derivatives, such as 10t , are believed to interact with the colchicine-binding site on tubulin, forming hydrogen bonds with residues like Thrα179 and Asnβ349, which disrupts microtubule dynamics. nih.gov These specific, high-affinity interactions explain the potent and often selective inhibitory activity of these compounds against their target enzymes.
Immunomodulatory Effects and T-cell Proliferation Studies
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as a promising class of immunomodulators, primarily through their targeted inhibition of Janus kinases (JAKs). nih.govnih.gov JAKs are critical enzymes that regulate various inflammatory and immune responses. nih.gov Specifically, JAK3 has been a key target for the development of treatments for immune diseases, including those leading to organ transplant rejection. nih.gov
In the pursuit of novel JAK3 inhibitors, researchers have synthesized and evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov Through chemical modifications of a lead compound, it was discovered that the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced JAK3 inhibitory activity. nih.govsigmaaldrich.com One such derivative, compound 14c , emerged as a potent and moderately selective inhibitor of JAK3. nih.govsigmaaldrich.comresearchgate.net Subsequent cellular assays demonstrated that this compound exerts a notable immunomodulating effect on the proliferation of T-cells stimulated by interleukin-2. nih.govsigmaaldrich.comresearchgate.net
Further optimization studies led to the development of compound 31 , another 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative. nih.gov This compound exhibited potent inhibitory activity against JAK3 while also showing weak inhibition of the human ether-a-go-go-related gene (hERG), an important factor for cardiac safety. nih.gov In cellular assays, compound 31 demonstrated a potent immunomodulatory effect on T-cell proliferation stimulated by IL-2. nih.gov Moreover, in a rat model of heterotopic cardiac transplant, this compound was shown to prolong graft survival, highlighting its potential as an orally efficacious immunomodulator. nih.gov
Table 1: Investigated 1H-pyrrolo[2,3-b]pyridine Derivatives with Immunomodulatory Activity
| Compound | Target | Key Findings |
|---|---|---|
| 14c | JAK3 | Potent and moderately selective JAK3 inhibitor; demonstrated immunomodulating effect on IL-2-stimulated T-cell proliferation. nih.govsigmaaldrich.comresearchgate.net |
| 31 | JAK3 | Potent JAK3 inhibitory activity with weak hERG inhibition; showed potent immunomodulatory effect on IL-2-stimulated T-cell proliferation and prolonged graft survival in a rat cardiac transplant model. nih.gov |
Other Investigated Biological Activities in Preclinical Contexts
Antiviral Properties
The pyrrolopyridine scaffold has been a subject of interest in the development of antiviral agents. nih.gov For instance, the natural alkaloid mappicin, which contains a pyrrolopyridine system, is known for its antiviral properties. nih.gov Synthetic derivatives have also been explored for their potential to combat viral infections.
One area of investigation has been their activity against the Human Immunodeficiency Virus (HIV). nih.gov A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. nih.gov The majority of these compounds displayed moderate activity in inhibiting the replication of HIV-1. nih.gov It was observed that the nature of the ester substituent at the 4-position, as well as the distance between the pyrrolopyridine core and a phenyl ring, significantly influenced their antiviral potency. nih.gov The most active compound in this series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate 12j , demonstrated significant anti-HIV-1 activity with an EC50 of 1.65 µM. nih.gov
Antimicrobial Potential
The growing challenge of antimicrobial resistance has spurred the search for new antibacterial compounds, with pyrrolopyridine derivatives showing promise in this area. nih.gov Derivatives of pyrrolo[3,2-b]pyridine have demonstrated activity against resistant strains of E. coli. nih.gov
Further research into pyrrolo[3,4-c]pyridine derivatives has revealed their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated. nih.gov While nitrile and amide versions of these compounds had MIC90 values above 160 µM, the ester derivatives showed significantly better activity with MIC90 values below 0.15 µM. nih.gov The carboxylic acid versions exhibited moderate activity. nih.gov The most active and stable compound identified was 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione , with an MIC90 of 0.065 μM. nih.gov None of the tested compounds in this series showed toxicity to VERO cells. nih.gov
Analgesic and Sedative Activity (for related pyrrolopyridines)
While the core compound of this article is this compound, related pyrrolopyridine structures have been investigated for their effects on the central nervous system, specifically for analgesic and sedative properties. nih.gov
A number of derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and shown to possess sedative and, in some cases, analgesic activity. nih.gov For example, a series of 2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives, specifically compounds 30c, 30d, and 30e , significantly suppressed spontaneous locomotor activity in mice. nih.gov All compounds in this particular series also exhibited analgesic properties. nih.gov Another set of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, 33a–33h , were also found to inhibit locomotor activity in mice, with the two most active compounds, 33b and 33d , also prolonging the duration of thiopental-induced anesthesia, suggesting a sedative effect. nih.gov
In a different but related heterocyclic system, a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, LASSBio-873 , was identified as a potent analgesic, sedative, and hypnotic agent. nih.gov In studies with mice, LASSBio-873 reduced locomotor activity and, in the formalin test, significantly decreased nociceptive behavior during the inflammatory phase. nih.gov
Table 2: Summary of Other Investigated Biological Activities for Pyrrolopyridine Derivatives
| Activity | Pyrrolopyridine Scaffold | Key Findings |
|---|---|---|
| Antiviral | Pyrrolo[3,4-c]pyridine | Derivatives showed moderate to significant anti-HIV-1 activity. nih.gov |
| Antimicrobial | Pyrrolo[3,2-b]pyridine, Pyrrolo[3,4-c]pyridine | Active against resistant E. coli and Mycobacterium tuberculosis. nih.govnih.gov |
| Analgesic & Sedative | Pyrrolo[3,4-c]pyridine, Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | Derivatives demonstrated inhibition of locomotor activity, prolonged anesthesia, and reduced nociceptive behavior in preclinical models. nih.govnih.gov |
Computational Chemistry and Mechanistic Insights into 3 Amino 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the pyrrolopyridine scaffold, docking studies have been instrumental in elucidating binding modes within the active sites of various protein targets, particularly kinases. researchgate.net These studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex, which are crucial for biological activity.
The binding of a ligand to a protein is governed by a variety of interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, and electrostatic interactions. nih.gov In the case of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, the fused heterocyclic ring system, the amino group, and the nitrile group are all expected to participate in key interactions. For instance, the nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. The aromatic nature of the bicyclic core allows for potential π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a binding pocket. nih.gov
Studies on analogous pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine structures have demonstrated their ability to bind effectively to enzyme active sites. nih.govmdpi.com For example, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine (B1669291) binding site of tubulin showed key hydrogen bonds forming with residues such as Thrα179 and Asnβ349. nih.gov Similarly, pyrrolo[2,3-b]pyridine derivatives have been docked into the ATP-binding pocket of Janus Kinase 3 (JAK3), providing a rationale for their inhibitory activity. researchgate.net These findings suggest that this compound likely engages in similar specific interactions, which are critical for its affinity and selectivity towards a biological target.
Table 1: Potential Ligand-Protein Interactions for the Pyrrolopyridine Scaffold This table is generated based on typical interactions observed for analogous heterocyclic compounds in published research.
| Interaction Type | Potential Participating Group on Ligand | Common Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Amino (-NH2) group | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Pyrrole Nitrogen, Nitrile Nitrogen | Arginine, Lysine, Serine, Threonine |
| π-π Stacking | Pyrrolo[3,2-b]pyridine aromatic core | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Aromatic core | Leucine, Isoleucine, Valine, Alanine (B10760859) |
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. nih.gov These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
For aromatic heterocyclic systems like this compound, DFT calculations can predict sites susceptible to nucleophilic or electrophilic attack, providing insights into its chemical reactivity and metabolic stability. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's kinetic stability and electronic excitation properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the nitrogen atoms of the pyridine, pyrrole, and nitrile groups, indicating their role as hydrogen bond acceptors. The amino group's hydrogen atoms would exhibit a positive potential, marking them as hydrogen bond donor sites. This information complements docking studies by predicting the molecule's preferred electrostatic interactions with a protein binding site.
Table 2: Key Parameters from Quantum Chemical Calculations This table lists theoretical parameters and their significance in understanding the molecular properties of compounds like this compound.
| Calculated Parameter | Significance |
| HOMO Energy | Relates to the ability to donate electrons; indicates reactivity towards electrophiles. |
| LUMO Energy | Relates to the ability to accept electrons; indicates reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for non-covalent interactions. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, indicating local polarity. |
Conformational Analysis and Energy Landscape Exploration
Exploring the conformational energy landscape is crucial because the biologically active conformation of a ligand—the one it adopts when bound to its protein target—is typically a low-energy state. Understanding the accessible conformations and their relative energies helps in designing ligands that are pre-organized for binding, which can improve affinity and reduce the entropic penalty upon binding.
In Silico Prediction of Target Affinity and Selectivity
Beyond docking, a range of in silico tools are used to predict the potential biological targets of a compound and to estimate its binding affinity and selectivity. Target prediction software, such as Swiss Target Prediction, utilizes the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. mdpi.comresearchgate.net By analyzing the structure of this compound, these programs can generate a list of probable targets, often dominated by protein families like kinases, which are known to bind to similar heterocyclic scaffolds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the affinity of new compounds. nih.gov These models correlate structural or physicochemical properties of a series of molecules with their experimentally determined biological activity. Once a reliable QSAR model is established for a particular target, it can be used to predict the affinity of novel compounds like this compound before their synthesis.
Selectivity, the ability of a compound to bind to its intended target with significantly higher affinity than to other proteins, is a critical aspect of drug development. In silico selectivity profiling can be performed by docking the compound against a panel of related proteins (e.g., a panel of different kinases) and comparing the calculated binding scores. This computational screening helps to identify potential off-target effects early in the research process. nih.gov
Table 3: Common In Silico Predictions for Drug Discovery This table outlines key properties that are computationally predicted to assess the potential of a compound.
| Predicted Property | Description and Relevance |
| Target Class Probability | Predicts the likelihood of a compound binding to specific protein families (e.g., kinases, proteases). mdpi.com |
| Binding Affinity (e.g., Docking Score, ΔG) | An estimated measure of the strength of the ligand-protein interaction. |
| ADME Properties | Prediction of Absorption, Distribution, Metabolism, and Excretion; assesses drug-likeness. nih.gov |
| Lipinski's Rule of Five | A set of rules based on physicochemical properties to evaluate if a compound is likely to be orally bioavailable. |
| Toxicity Prediction | Identifies potential toxic liabilities by screening for structural alerts associated with toxicity. |
Advanced Characterization and Analytical Research Techniques for 3 Amino 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile and Its Analogs
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular architecture of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural formula, identify functional groups, and confirm its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the fused pyrrolo[3,2-b]pyridine ring system. The protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Similarly, the pyrrole N-H proton would also appear as a singlet, often at a downfield chemical shift.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon atoms of the heterocyclic rings will appear in the aromatic region (δ 100-160 ppm). Advanced NMR techniques, such as HMQC and HMBC, can be used to establish correlations between proton and carbon signals, confirming the connectivity of the molecular framework. mdpi.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aromatic C-H | 7.0 - 9.0 | Specific shifts depend on the position within the pyridine and pyrrole rings. Signals will exhibit characteristic splitting patterns (doublets, singlets). |
| Amino (-NH₂) | 5.0 - 7.0 | Typically a broad singlet, exchangeable with D₂O. The chemical shift is highly dependent on the solvent and concentration. |
| Pyrrole N-H | 11.0 - 13.0 | Often appears as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | ||
| Nitrile (-C≡N) | 115 - 125 | Characteristic signal for the carbon of a cyano group. |
| Aromatic C | 100 - 160 | Signals for all carbon atoms within the fused heterocyclic ring system. Quaternary carbons can be identified by their lack of signal in DEPT-135 experiments. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its key functional moieties.
The most prominent and diagnostic absorption is the stretching vibration of the nitrile (C≡N) triple bond, which appears as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. spectroscopyonline.com The presence of the primary amino group (-NH₂) is confirmed by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H stretching vibration of the pyrrole ring is also expected in this region, often as a distinct, sharp band around 3100-3300 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the heterocyclic rings appear in the 1500-1650 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Pyrrole (N-H) | N-H Stretch | 3100 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Variable |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Medium |
| Aromatic Ring | C=C, C=N Stretch | 1500 - 1650 | Variable |
Mass Spectrometry (MS, EIMS, HPLC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (molecular formula: C₈H₆N₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, providing strong evidence for the chemical formula.
In Electron Impact Mass Spectrometry (EIMS), the molecular ion peak would be observed, and its fragmentation pattern would provide structural clues. The fragmentation of pyrrole derivatives is influenced by the substituents on the ring. nih.gov Common fragmentation pathways for this molecule could include the loss of small, stable molecules or radicals. scirp.org For instance, the elimination of hydrogen cyanide (HCN) from the nitrile group or the pyrrole ring is a plausible fragmentation step. The side-chain substituents significantly influence the fragmentation pathways of pyrrole derivatives. nih.gov The dissociation of energetically unstable molecular ions is a key process in mass spectrometry. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound. ptfarm.pl
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. nih.govnih.gov This method provides an essential check for the empirical and molecular formula of a newly synthesized compound like this compound.
The technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. nih.govclariant.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₈H₆N₄). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₈H₆N₄)
| Element | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | 12.011 | 8 | 96.088 | 67.12 |
| Hydrogen | 1.008 | 6 | 6.048 | 4.23 |
| Nitrogen | 14.007 | 4 | 56.028 | 39.15 |
| Total | 143.15 | 100.00 |
Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.
Reversed-phase HPLC is a standard method for purity analysis. A C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. nih.govwur.nl The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. LC-MS combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry, allowing for simultaneous purity assessment and molecular weight confirmation of the eluted peaks. mdpi.com This is particularly valuable for identifying unknown impurities by their mass-to-charge ratios. nih.gov
Table 4: Typical Chromatographic Conditions for the Analysis of Pyrrolopyridine Analogs
| Parameter | Typical Conditions |
| Technique | HPLC, UPLC, LC-MS |
| Column | Reversed-phase C18 (e.g., dimensions like 150 mm × 4.6 mm, particle size 3-5 µm) |
| Mobile Phase | Gradient elution using a mixture of: A: Water with an additive (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) B: Organic solvent (e.g., Acetonitrile or Methanol) nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min for HPLC; 0.3 - 0.6 mL/min for UPLC |
| Detection | UV-Vis Diode Array Detector (DAD) for peak purity and quantification. Mass Spectrometer (e.g., Electrospray Ionization, ESI) for mass confirmation and identification of impurities. ptfarm.pl |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Future Directions and Research Opportunities for 3 Amino 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile
Development of Novel and Efficient Synthetic Routes
The advancement of therapeutic candidates based on the 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile scaffold is contingent upon the availability of efficient and scalable synthetic methodologies. Current research into related heterocyclic compounds emphasizes a shift towards more streamlined and environmentally conscious synthetic strategies.
Key objectives for future synthetic development include:
Improving Yield and Purity: Designing reaction cascades that proceed with high fidelity to reduce the need for extensive chromatographic purification.
Increasing Structural Diversity: Creating robust synthetic platforms that allow for the easy introduction of various substituents, facilitating the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Scalability: Ensuring that the developed synthetic routes are readily scalable for potential future commercial production.
A comparative look at synthetic strategies for related nitrile-containing heterocycles reveals a trend towards procedural simplicity and efficiency.
| Synthetic Strategy | Core Scaffold | Key Features | Reference |
|---|---|---|---|
| One-Pot Three-Component Reaction | Pyrrolo[2,3-d]pyrimidine | High yields (73-95%), short reaction times, use of a catalyst in ethanol. | scielo.org.mx |
| Thorpe-Ziegler Cyclization | 3-Aminopyrrole | Effective for N-alkylation and spontaneous intramolecular cyclization from enaminonitriles. | semanticscholar.org |
| One-Pot Three-Component Reaction | 3-Amino-5-arylpyridazine-4-carbonitrile | Simple procedure performed at room temperature in water and ethanol. | scielo.org.za |
Exploration of Undiscovered Biological Targets and Pathways
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases. Derivatives of closely related pyrrolopyridine isomers have demonstrated potent inhibitory activity against several key enzymes implicated in cancer and immune diseases.
Future research should involve broad-spectrum screening of this compound and its analogs against comprehensive kinase panels to identify novel and potent inhibitory activities. rsc.org Given the findings for related structures, high-potential targets include Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and critical cell cycle kinases like monopolar spindle 1 (MPS1). rsc.orgnih.govnih.govacs.org
Beyond kinases, the scaffold may interact with other important cellular components. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. nih.gov An unbiased approach using chemical proteomics could be instrumental in identifying the global protein interaction profile of these compounds within a cellular context, potentially uncovering entirely new mechanisms of action and therapeutic applications. nih.gov
| Pyrrolopyridine Isomer | Identified Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptor (FGFR) | Oncology | rsc.org |
| 1H-pyrrolo[2,3-b]pyridine | Janus Kinase 3 (JAK3) | Immunomodulation, Transplant Rejection | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Monopolar Spindle 1 (MPS1) Kinase | Oncology | nih.govacs.org |
| 1H-pyrrolo[3,2-b]pyridine | Acetyl-CoA Carboxylase (ACC) 1 | Oncology, Metabolic Diseases | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine-Binding Site) | Oncology | nih.gov |
Advancements in Structure-Guided Design and Optimization
Rational drug design, leveraging computational and structural biology tools, is essential for transforming a lead compound into a clinical candidate. For this compound, future optimization efforts will heavily rely on structure-guided methodologies to enhance potency, selectivity, and pharmacokinetic properties.
The initial step involves obtaining high-resolution co-crystal structures of the compound or its analogs bound to their identified biological targets. This structural information provides invaluable insights into the precise binding mode and key molecular interactions. As demonstrated in the optimization of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1, this knowledge allows for the rational design of modifications to the scaffold that can improve binding affinity and stabilize the desired protein conformation. nih.govacs.org
Computational tools such as molecular docking and molecular dynamics simulations can be used to predict how structural changes will affect target engagement and to prioritize the synthesis of the most promising derivatives. mdpi.com Furthermore, strategies like molecular hybridization, which combines structural fragments from different known inhibitors, can be employed to create novel compounds with potentially superior properties. mdpi.com This approach, guided by docking studies, was successfully used to develop potent CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com
Integration of In Vitro and In Vivo Preclinical Model Systems for Efficacy Validation
A critical phase in the development of any new therapeutic agent is the rigorous validation of its biological activity, progressing from simple in vitro assays to complex in vivo preclinical models. For derivatives of this compound, a systematic, multi-tiered approach will be necessary to confirm their therapeutic potential.
The validation process should begin with a suite of in vitro assays. Initial biochemical assays will determine the compound's direct effect on its purified target protein (e.g., IC50 values against a specific kinase). Subsequently, cell-based assays are used to confirm that the compound can penetrate cell membranes and engage its target in a physiological context. For example, researchers have used cell proliferation and apoptosis assays in cancer cell lines (such as HeLa, MCF-7, and 4T1) to evaluate the anticancer effects of related pyrrolopyridine derivatives. rsc.orgnih.gov
Promising candidates from in vitro studies must then be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). The choice of animal model is crucial and should be tailored to the compound's proposed mechanism of action. For cancer indications, this often involves the use of human tumor xenograft models in immunocompromised mice. For instance, a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative was tested in an HCT-116 xenograft model, where its efficacy was demonstrated by a significant reduction in the downstream biomarker malonyl-CoA in the tumors following oral administration. nih.gov For immunomodulatory applications, models such as the rat heterotopic cardiac transplant model can be used to evaluate a compound's ability to prevent graft rejection. nih.gov
Addressing Challenges in Compound Optimization and Translation
The path from a promising lead compound to an approved drug is fraught with challenges, many of which relate to the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and potential for off-target toxicity. A primary focus for the future development of this compound derivatives will be the early identification and mitigation of these liabilities.
A significant hurdle in drug development is off-target activity, particularly the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. Research on related pyrrolopyridine scaffolds has shown that careful modulation of physicochemical properties, such as lipophilicity and basicity, is critical for minimizing hERG inhibitory activity while maintaining on-target potency. nih.gov
Furthermore, poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolic clearance, can render an otherwise potent compound ineffective in vivo. Early-stage screening of metabolic stability in human and mouse liver microsomes is essential to identify and address potential metabolic "soft spots" in the molecule. mdpi.com As seen with some pyrrolopyridine analogs, an initial lead may possess potent enzymatic activity but suffer from poor PK profiles that require substantial medicinal chemistry efforts to resolve. nih.gov The ultimate goal is to achieve a balanced profile, optimizing for potency, selectivity, and drug-like properties concurrently to ensure successful translation from preclinical models to clinical trials.
Q & A
Q. What are the common synthetic routes for 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile?
The compound can be synthesized via cyclization and condensation reactions. A key method involves reducing nitro intermediates (e.g., 3-nitro-pyrrolo[2,3-b]pyridines) using catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere. For example, 5-aryl-3-nitro-pyrrolo[2,3-b]pyridines are reduced to 3-amino derivatives in THF, followed by in situ acylation with reagents like nicotinoyl chloride to stabilize reactive intermediates . Alternative routes include cyclocondensation of 3-amino-2-cyanopyrrole derivatives with formamide or carbonitriles under acidic conditions .
Q. What spectroscopic methods are used to characterize this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : Assignments are based on characteristic shifts, such as NH protons resonating at δ ~11.6–13.4 ppm and aromatic protons at δ ~7.2–9.2 ppm .
- HRMS : Confirm molecular weights (e.g., [M+H]+ calculated for C19H14N4O: 315.12403) .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. What pharmacological activities are associated with pyrrolo[3,2-b]pyridine analogs?
Structural analogs exhibit diverse bioactivities, including antitumor, antidiabetic, and antiviral properties. For instance, 5-aryl-substituted derivatives show kinase inhibition, while 3-acylamino variants demonstrate potential in targeting metabolic disorders .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for lab-scale production?
- Catalytic hydrogenation : Use Raney Nickel with strict hydrogen gas control (3–4 hours reaction time) to reduce nitro intermediates efficiently .
- Solvent optimization : Employ THF for hydrogenation and pyridine/CH2Cl2 for acylation to minimize side reactions .
- Purification : Flash chromatography with gradients (e.g., CH2Cl2:MeOH 98:2 → 90:10) improves purity (>99%) .
Q. How to address instability of 3-amino-pyrrolo[3,2-b]pyridine intermediates during synthesis?
Reactive 3-amino intermediates degrade rapidly. Solutions include:
- In situ derivatization : Immediate acylation with nicotinoyl chloride post-hydrogenation prevents decomposition .
- Low-temperature storage : Store intermediates at –20°C under inert atmosphere if isolation is unavoidable .
Q. What strategies guide structure-activity relationship (SAR) studies for pyrrolo[3,2-b]pyridine derivatives?
Q. How to resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR shifts (e.g., NH proton broadening) arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistent NH proton observation (~δ 11.6–13.4 ppm) . For ambiguous carbon assignments, DEPT-135 or HSQC experiments clarify connectivity .
Q. What methods enable the design of novel analogs with modified substitution patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
